molecular formula C18H16N2O4 B2532689 methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate CAS No. 1240717-90-1

methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate

Cat. No.: B2532689
CAS No.: 1240717-90-1
M. Wt: 324.336
InChI Key: ZGQRJSIMYXXXTL-UHFFFAOYSA-N
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Description

Methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • Cyclization Reactions : A study by Ukrainets et al. (2014) on related compounds demonstrated the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, resulting in 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This highlights the compound's potential in synthesizing heterocyclic compounds which are crucial in pharmaceuticals and agrochemicals (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

  • Liquid Crystal Research : Research on non-symmetric dimers, including those similar to the queried compound, indicates their utility in studying mesophase behavior, particularly in creating materials with enantiotropic nematic phases. This has implications for developing advanced materials for displays and optical devices (Yeap, Osman, & Imrie, 2015).

  • Optical Storage and Polymer Science : A study on azo polymers, including compounds with similar structural features, discusses their application in reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, leading to photoinduced birefringence, underlines the compound's potential in creating high-density optical storage media and smart materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Pharmacology and Drug Development

  • Antifolate Properties : Compounds structurally similar to the queried molecule have been investigated for their antifolate properties, indicating potential applications in cancer therapy. The synthesis and evaluation of these compounds, such as 5,10-ethano-5,10-dideazaaminopterin, show promise in inhibiting dihydrofolate reductase, a key target in chemotherapy (Degraw, Christie, Colwell, & Sirotnak, 1992).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(cyanomethyl)benzoate, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound .

Future Directions

The future directions for “Methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate” and similar compounds involve their potential use in the synthesis of various organic heterocycles . These compounds could potentially be used to develop better chemotherapeutic agents .

Properties

IUPAC Name

methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-18(22)14-7-9-16(10-8-14)24-13-17(21)20(12-11-19)15-5-3-2-4-6-15/h2-10H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQRJSIMYXXXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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